molecular formula C11H12ClN3O B1492083 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine CAS No. 2097966-35-1

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine

Cat. No. B1492083
CAS RN: 2097966-35-1
M. Wt: 237.68 g/mol
InChI Key: RXMVOFUFMQSOFA-UHFFFAOYSA-N
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Description

Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the condensation of anthranilic acid with amides . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies. The crystal structure of a related compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been determined . This research can provide valuable insights into the molecular structure and bonding of the compound.

Apoptosis Induction

The compound has been identified as a potent inducer of apoptosis . Apoptosis, or programmed cell death, is a crucial process in various physiological and pathological conditions. Therefore, this compound could have potential applications in medical research, particularly in the study of diseases such as cancer.

In Vivo Activity

The compound has shown high in vivo activity . This suggests that it could be used in animal models to study its effects and potential therapeutic applications.

Drug Synthesis

The compound is used in the synthesis of drugs . For instance, it is used in the preparation process of Erlotinib, a drug used for the treatment of non-small cell lung cancer and pancreatic cancer .

Intermediates in Chemical Reactions

The compound can serve as an intermediate in various chemical reactions . This makes it a valuable tool in synthetic chemistry.

Study of Molecular Interactions

The compound can be used to study molecular interactions, such as those involving hydrogen bonding and van der Waals forces . Understanding these interactions is crucial in fields like medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on their structure and the biological target. Some quinazoline derivatives have been found to exhibit anti-cancer activity, potentially by inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can vary depending on their structure. Some quinazoline derivatives may have potential therapeutic uses, but they could also have toxic effects. Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Research on quinazoline derivatives is ongoing, with scientists exploring their potential uses in various fields, including medicinal chemistry. Future research may focus on designing and synthesizing new quinazoline-based compounds with enhanced biological activity and improved safety profiles .

properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMVOFUFMQSOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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